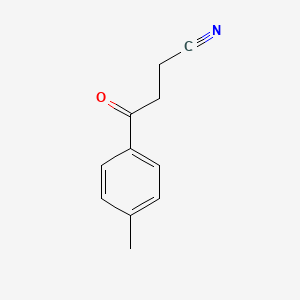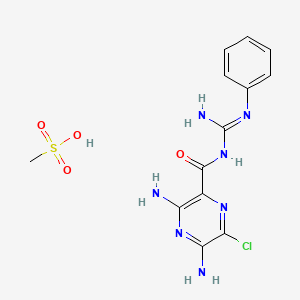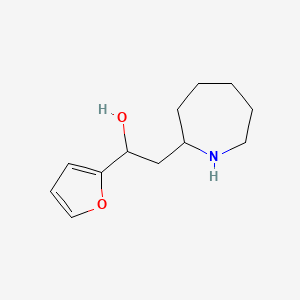
4-(4-Chlorophenyl)-3-oxobutanenitrile
Descripción general
Descripción
Synthesis Analysis
4-(4-Chlorophenyl)-3-oxobutanenitrile is synthesized through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride. The product's identification is facilitated by isolating its 2-phenylhydrazone and dimethylaminomethylidene derivatives. These derivatives serve as versatile starting materials for synthesizing a variety of polyfunctionally substituted heterocycles, showcasing the compound's utility in producing complex organic structures (Khalik, 1997).
Molecular Structure Analysis
A study using DFT and TD-DFT/PCM calculations provided detailed insights into the molecular structure of this compound derivatives. The research explored structural parameters, spectroscopic characterization, and NLO properties, concluding significant potential for biological applications and corrosion inhibition. The charge distributions from Mulliken population, NBA, and MEP analyses were correlated with calculated results, emphasizing the compound's structural stability and reactivity descriptors (Wazzan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound were investigated through the synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines. This work demonstrates the compound's versatility in forming complex heterocyclic systems, highlighting its significant reactivity and utility in organic synthesis (Khalik, 1997).
Physical Properties Analysis
The physical properties, particularly spectroscopic features like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra, have been thoroughly analyzed. These analyses offer insights into the vibrational wavenumbers, charge transfer mechanisms, and hyperpolarizability, enhancing the understanding of the compound's physical characteristics and potential applications in materials science (Wazzan et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, including its global and local reactivity descriptors, were delineated through computational studies. These properties are critical for assessing the compound's stability, electronic interactions, and potential as a precursor for synthesizing more complex organic molecules (Wazzan et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis of New Compounds
4-(4-Chlorophenyl)-3-oxobutanenitrile and its derivatives are used in the synthesis of various compounds. Khalik (1997) described the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines using 4-Phenyl-3-oxobutanenitrile derivatives (Khalik, 1997). Similarly, Han et al. (2015) demonstrated the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives using 2-arylidene-3-oxobutanenitrile derivatives (Han et al., 2015).
Spectroscopic and Structural Analysis
Studies on the structural and spectroscopic characteristics of this compound derivatives have been conducted. Wazzan et al. (2016) used DFT and TD-DFT/PCM calculations for molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain this compound derivatives (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antimicrobial and Antibacterial Activity
The antimicrobial and antibacterial activities of derivatives of this compound have been investigated. Sadeek et al. (2015) studied the antimicrobial activities of transition metal complexes of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015). Moreover, Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (Okasha et al., 2022).
Environmental Applications
In environmental science, derivatives of this compound are used in photocatalytic processes. Singh et al. (2017) developed a Fe3O4-Cr2O3 magnetic nanocomposite for photocatalytic decomposition of 4-chlorophenol in water (Singh, Senapati, Borgohain, & Sarma, 2017).
Photovoltaic and Electrochemical Applications
Research has also explored the use of this compound derivatives in photovoltaic and electrochemical applications. Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZKZQULSHJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)
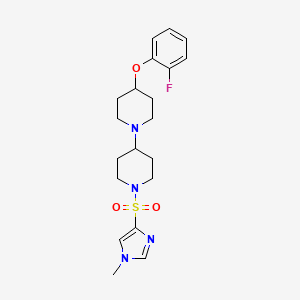
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)
![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)
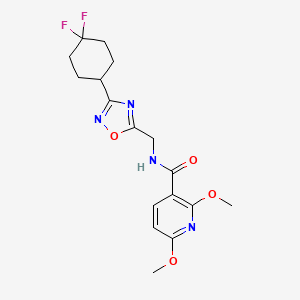
![rel-6-((3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2493375.png)
